N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
Description
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a structurally complex acetamide derivative featuring a benzodiazole core substituted with a morpholinylmethyl group. The compound’s design integrates multiple pharmacophoric elements:
- Methoxypropan-2-yl chain: This ether-containing alkyl chain may improve solubility and metabolic stability compared to simpler alkyl substituents .
- Benzodiazole-morpholine hybrid: The benzodiazole ring system, functionalized with a morpholine moiety, introduces hydrogen-bonding capabilities and conformational rigidity, which are critical for target engagement in medicinal chemistry applications .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3/c1-5-22-10-8-9-20(2)27(22)31(21(3)19-33-4)26(32)18-30-24-12-7-6-11-23(24)28-25(30)17-29-13-15-34-16-14-29/h6-12,21H,5,13-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPONSLFXFVSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide, a compound with the CAS number 924850-61-3, exhibits significant biological activity that warrants detailed examination. This article explores its molecular characteristics, biological mechanisms, and relevant case studies.
Molecular Characteristics
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C27H36N4O3 |
| Molecular Weight | 464.6 g/mol |
| Structural Formula | Not provided |
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The morpholine moiety is known to enhance solubility and bioavailability, which may contribute to the compound's efficacy in pharmacological applications.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction in cancer cell lines.
- Neuroprotective Effects : The benzodiazole structure is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of similar benzodiazole derivatives. The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
Neuroprotective Studies
A separate investigation focused on the neuroprotective potential of benzodiazole derivatives. The study found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration. The presence of the morpholine group was noted to enhance these protective effects .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s morpholinylmethyl-benzodiazole group distinguishes it from simpler analogues like the chloro-substituted acetamide in , which lacks heterocyclic complexity.
- Compared to triazole-containing derivatives (e.g., compound 6a in ), the benzodiazole core in the target may offer greater conformational rigidity, influencing binding specificity.
Synthetic Complexity :
- The synthesis of morpholinylmethyl-benzodiazole hybrids likely requires multi-step protocols (e.g., cyclocondensation for benzodiazole formation), contrasting with the copper-catalyzed 1,3-dipolar cycloaddition used for triazole derivatives .
Physicochemical Properties :
- The morpholine moiety in the target compound is expected to enhance water solubility compared to nitro or chloro substituents, which are associated with higher lipophilicity .
- IR spectral data for similar compounds (e.g., C=O stretches at 1671–1682 cm⁻¹ in ) suggest that the target’s acetamide carbonyl would exhibit comparable absorption, but benzodiazole-related vibrations (C=N stretches ~1600 cm⁻¹) would further differentiate its spectral profile.
Bioactivity and Functional Group Correlations
While bioactivity data for the target compound are absent in the evidence, insights can be extrapolated from analogues:
- Morpholine-containing compounds : Morpholine is frequently used to improve pharmacokinetic properties, such as blood-brain barrier penetration, in CNS-targeting drugs .
- Benzodiazole derivatives : These are associated with kinase inhibition (e.g., VEGF-R2) and antimicrobial activity due to their ability to mimic purine bases in DNA interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
